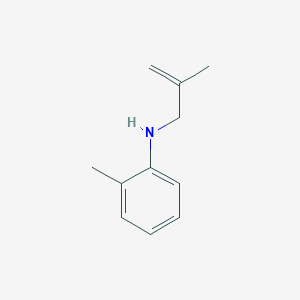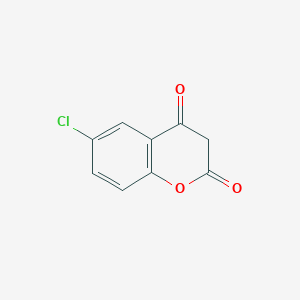
6-Chloro-2H-1-benzopyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2H-1-benzopyran-2,4(3H)-dione is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of a chlorine atom at the 6th position of the benzopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-1-benzopyran-2,4(3H)-dione typically involves the chlorination of 2H-1-benzopyran-2,4(3H)-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6th position. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.
化学反応の分析
Types of Reactions
6-Chloro-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted benzopyran derivatives.
科学的研究の応用
6-Chloro-2H-1-benzopyran-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2H-1-benzopyran-2,4(3H)-dione: The parent compound without the chlorine substitution.
6-Bromo-2H-1-benzopyran-2,4(3H)-dione: A similar compound with a bromine atom instead of chlorine.
6-Fluoro-2H-1-benzopyran-2,4(3H)-dione: A fluorine-substituted analog.
Uniqueness
6-Chloro-2H-1-benzopyran-2,4(3H)-dione is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and modify its interaction with molecular targets, making it distinct from its analogs.
特性
CAS番号 |
133406-30-1 |
|---|---|
分子式 |
C9H5ClO3 |
分子量 |
196.58 g/mol |
IUPAC名 |
6-chlorochromene-2,4-dione |
InChI |
InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-3H,4H2 |
InChIキー |
JBXOLMYSNXVWJS-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


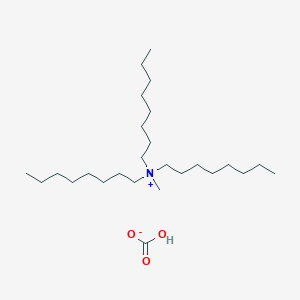

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)

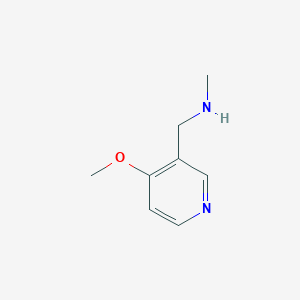

![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
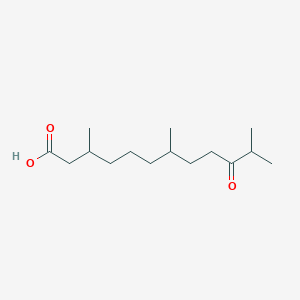
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
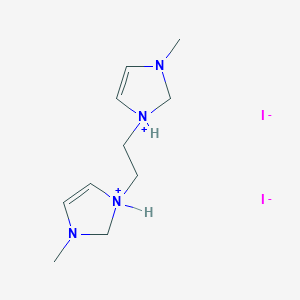
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
